molecular formula C9H13N3O4S B1518885 5-(Piperazine-1-sulfonyl)furan-2-carboxamide CAS No. 1087784-70-0

5-(Piperazine-1-sulfonyl)furan-2-carboxamide

Cat. No.: B1518885
CAS No.: 1087784-70-0
M. Wt: 259.28 g/mol
InChI Key: OXIAPQGSCKWZLP-UHFFFAOYSA-N
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Description

5-(Piperazine-1-sulfonyl)furan-2-carboxamide is a chemical compound with the molecular formula C9H13N3O4S It is characterized by a furan ring substituted with a piperazine sulfonyl group and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Piperazine-1-sulfonyl)furan-2-carboxamide typically involves the following steps:

  • Furan-2-carboxamide Synthesis: The starting material, furan-2-carboxamide, can be synthesized through the cyclization of furfural with urea.

  • Piperazine-1-sulfonyl Group Introduction: The furan-2-carboxamide is then reacted with piperazine-1-sulfonyl chloride under suitable conditions, such as in the presence of a base like triethylamine, to introduce the piperazine sulfonyl group.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 5-(Piperazine-1-sulfonyl)furan-2-carboxamide can undergo various chemical reactions, including:

  • Oxidation: The furan ring can be oxidized to form derivatives such as 5-(piperazine-1-sulfonyl)furan-2-carboxylic acid.

  • Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

  • Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles such as amines and alcohols can be used, with reaction conditions typically involving heating and the presence of a base.

Major Products Formed:

  • Oxidation Products: 5-(piperazine-1-sulfonyl)furan-2-carboxylic acid.

  • Reduction Products: Reduced derivatives of the carboxamide group.

  • Substitution Products: Various substituted piperazine derivatives.

Scientific Research Applications

5-(Piperazine-1-sulfonyl)furan-2-carboxamide has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and antiviral properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of infections and inflammatory conditions.

  • Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 5-(Piperazine-1-sulfonyl)furan-2-carboxamide exerts its effects involves interactions with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the application and the specific derivatives involved.

Comparison with Similar Compounds

5-(Piperazine-1-sulfonyl)furan-2-carboxamide is unique due to its specific structural features. Similar compounds include:

  • 5-(Piperazine-1-sulfonyl)furan-2-carboxylic acid: A closely related compound with a carboxylic acid group instead of a carboxamide group.

  • Piperazine derivatives: Other piperazine-containing compounds with different substituents on the furan ring.

Properties

IUPAC Name

5-piperazin-1-ylsulfonylfuran-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O4S/c10-9(13)7-1-2-8(16-7)17(14,15)12-5-3-11-4-6-12/h1-2,11H,3-6H2,(H2,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXIAPQGSCKWZLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)S(=O)(=O)C2=CC=C(O2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301256019
Record name 5-(1-Piperazinylsulfonyl)-2-furancarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301256019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1087784-70-0
Record name 5-(1-Piperazinylsulfonyl)-2-furancarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1087784-70-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(1-Piperazinylsulfonyl)-2-furancarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301256019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(Piperazine-1-sulfonyl)furan-2-carboxamide
Reactant of Route 2
5-(Piperazine-1-sulfonyl)furan-2-carboxamide
Reactant of Route 3
5-(Piperazine-1-sulfonyl)furan-2-carboxamide
Reactant of Route 4
5-(Piperazine-1-sulfonyl)furan-2-carboxamide
Reactant of Route 5
5-(Piperazine-1-sulfonyl)furan-2-carboxamide
Reactant of Route 6
5-(Piperazine-1-sulfonyl)furan-2-carboxamide

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